6,7-Dimethoxyquinoxaline

Overview

Description

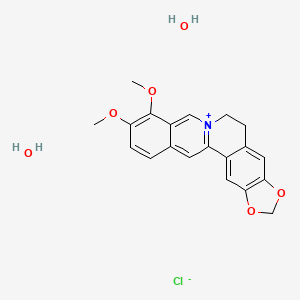

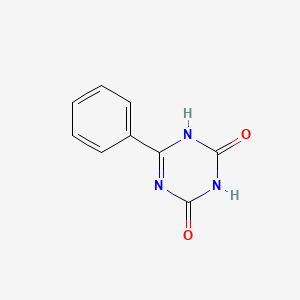

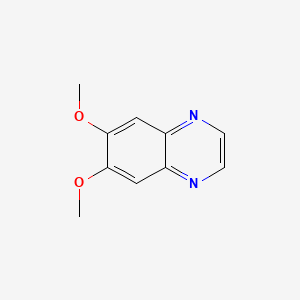

6,7-Dimethoxyquinoxaline is a chemical compound that belongs to the class of quinoxalines . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .

Synthesis Analysis

The synthesis of this compound derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis

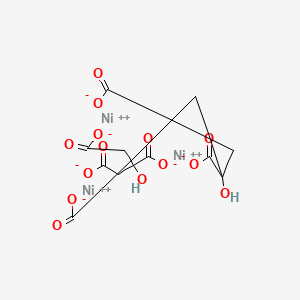

The molecular formula of this compound is C10H10N2O4 . It has a molecular weight of 222.20 g/mol . The structure of this compound includes a quinoxaline core with two methoxy groups attached at positions 6 and 7 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 222.20 g/mol . It is a weak base and can form salts with acids .Scientific Research Applications

Antiproliferative Effects in Cancer Research

6,7-Dimethoxyquinoxaline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. Notably, isolated compounds from Mucuna pruriens seeds, identified as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1), have shown potent antiproliferative effects on human hepatic carcinoma cells through apoptosis induction via caspase-8 inhibition (Kumar et al., 2016). Similarly, M1 attenuated colon carcinogenesis in rats by blocking IL-6 mediated signals, indicating a potential for colorectal cancer treatment (Mishra et al., 2018).

Synthesis and Chemical Applications

This compound derivatives have been utilized as key intermediates in the synthesis of complex organic molecules. For example, controlled deprotonation and alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile enabled the enantioselective synthesis of various alkaloids, showcasing the versatility of these compounds in organic synthesis (Blank & Opatz, 2011).

Pharmacological Studies

Pharmacological studies have highlighted the diverse potential applications of this compound derivatives. For instance, certain derivatives have shown promising anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010), while others have been investigated for their pesticidal activity, demonstrating herbicidal and antifungal effects against plant pathogens (Zhao-li, 2007).

Anticancer and Cytotoxicity Screening

Several novel 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, revealing compounds with significant cytotoxic activity (Yadav et al., 2012). This underscores the potential of this compound derivatives in the development of new anticancer therapies.

Mechanism of Action

Target of Action

6,7-Dimethoxyquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . They can cause DNA damage , which may be part of the mechanism of action of this compound.

Biochemical Pathways

Quinoxaline derivatives are known to interact with various biochemical pathways, given their broad spectrum of biological activities .

Result of Action

Quinoxaline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These effects suggest that this compound may have similar activities.

Action Environment

This will pave the way for the development of new drugs based on these compounds .

properties

IUPAC Name |

6,7-dimethoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKZBRQHUWQKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN=C2C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279231 | |

| Record name | 6,7-Dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6295-29-0 | |

| Record name | 6295-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.